N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide
Description
N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanoethyl group, a methylpyrazol ring, and a fluoro-methylphenyl group attached to a methanesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-11-4-5-13(14(16)8-11)10-23(21,22)19-15-9-12(2)18-20(15)7-3-6-17/h4-5,8-9,19H,3,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQYXPOZPLKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)NC2=CC(=NN2CCC#N)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyanoethyl group: This step involves the alkylation of the pyrazole ring with a cyanoethyl halide in the presence of a base.
Attachment of the fluoro-methylphenyl group: This can be done through a nucleophilic substitution reaction using a fluoro-methylphenyl halide.
Formation of the methanesulfonamide moiety: This final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-chloro-4-methylphenyl)methanesulfonamide
- **N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-bromo-4-methylphenyl)methanesulfonamide
Uniqueness
N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide is unique due to the presence of the fluoro-methylphenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro and bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
